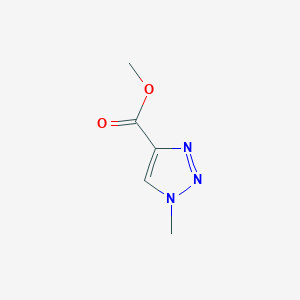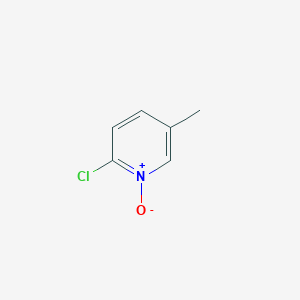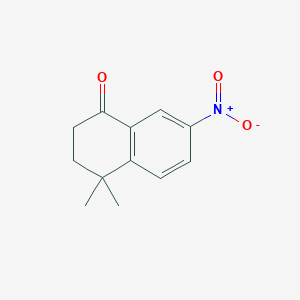
1-甲基-1H-1,2,3-三唑-4-甲酸甲酯
描述
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that contains two methyl groups and one carbonyl group. It is used in the production of polymers such as cellulose acetate and other commercial products . This compound is part of the triazole family, which is known for its diverse applications in various fields including chemistry, biology, and medicine.
科学研究应用
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogues and other heterocyclic compounds.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of polymers and other commercial products.
作用机制
Target of Action
This compound may have a broad range of targets due to its triazole core, which is a common motif in many bioactive compounds .
Mode of Action
Triazole derivatives are known to interact with their targets via hydrogen bonding, owing to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Pharmacokinetics
Triazole derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of triazole derivatives .
生化分析
Biochemical Properties
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to act as a precursor in the synthesis of nucleoside analogues, such as Ribavirin . The interaction of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate with enzymes involved in esterification processes is crucial for its function. It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The nature of these interactions involves the formation of ester bonds, which are essential for the compound’s stability and reactivity in biochemical pathways.
Cellular Effects
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of nucleoside analogues suggests its potential impact on DNA and RNA synthesis, which can alter gene expression patterns . Additionally, its interaction with cellular enzymes may influence metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its binding interactions with biomolecules. The compound’s ability to form ester bonds with enzymes and proteins is a key aspect of its mechanism of action . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound’s influence on gene expression may involve changes in transcriptional regulation, mediated by its interaction with nucleic acids and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression, which may vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced nucleoside synthesis and improved cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects without causing toxicity.
Metabolic Pathways
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is involved in several metabolic pathways, particularly those related to nucleoside synthesis . The compound interacts with enzymes such as esterases and carboxylases, which facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization of the compound within cells can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with enzymes and proteins, thereby influencing its overall biochemical effects.
准备方法
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires an acidic catalyst and is conducted under reflux conditions. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds such as:
1,2,4-Triazole-3-carboxylic acid methyl ester: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1,2,4-Triazole-3-carbohydrazide: Another related compound used in the synthesis of nucleoside analogues.
Indole derivatives: These compounds share some biological activities with triazoles, such as antiviral and anticancer properties.
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific structural features and the range of applications it offers in various fields.
属性
IUPAC Name |
methyl 1-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)5(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDTEULYQGOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504530 | |
| Record name | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57362-82-0 | |
| Record name | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
acetic acid](/img/structure/B1601521.png)


![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)




